1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine
Overview
Description
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and a dichlorophenylmethyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Bromophenylsulfonyl Group: This step often involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Dichlorophenylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,6-dichlorobenzyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The bromophenylsulfonyl group and the dichlorophenylmethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate biological activities through these interactions .
Comparison with Similar Compounds
1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Bromophenyl)piperazine: Lacks the sulfonyl and dichlorophenylmethyl groups, resulting in different chemical and biological properties.
1-(4-Bromophenylsulfonyl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to variations in reactivity and applications.
The unique combination of substituents in this compound makes it distinct and valuable for specific research purposes.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c18-13-4-6-14(7-5-13)25(23,24)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUPSBVSLMGFJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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